

An In-depth Technical Guide to trans-3-Octene: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *trans-3-Octene*

CAS No.: 14919-01-8

Cat. No.: B084167

[Get Quote](#)

This guide provides a comprehensive technical overview of **trans-3-octene**, an eight-carbon unsaturated hydrocarbon. Intended for researchers, chemists, and professionals in drug development and materials science, this document delves into the molecule's core chemical and physical properties, spectroscopic signatures, synthesis, and characteristic reactivity. The content is structured to deliver not just data, but also the scientific rationale behind the observed properties and experimental methodologies.

Molecular Structure and Identification

trans-3-Octene, systematically named (E)-oct-3-ene, is an aliphatic alkene with the molecular formula C_8H_{16} .^{[1][2]} Its structure is defined by an eight-carbon chain with a carbon-carbon double bond located between the third and fourth carbon atoms. The "trans" or "(E)" designation specifies the stereochemistry of the substituents around this double bond, where the alkyl groups (an ethyl group and a butyl group) are positioned on opposite sides of the double bond's plane.^[3] This geometric isomerism is a critical determinant of its physical properties and reactivity compared to its cis counterpart.

The fundamental identifiers for **trans-3-octene** are:

- IUPAC Name: (E)-oct-3-ene^[1]
- CAS Number: 14919-01-8^[1]

- Molecular Weight: 112.21 g/mol [1]
- SMILES: CCCC/C=C/CC[1]
- InChIKey: YCTDZYMMFQCTEO-FNORWQNLISA-N[1]

The structure dictates a non-polar molecule with free rotation only around its single bonds, leading to specific conformational possibilities.

Caption: Linear structure of **trans-3-Octene**.

Physicochemical Properties

trans-3-Octene is a clear, colorless liquid under standard conditions.[1][2] Its non-polar nature renders it insoluble in water but highly soluble in common organic solvents like ethanol, ether, and acetone. The trans configuration allows for more efficient packing of molecules compared to the cis isomer, which generally results in a higher melting point and boiling point.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₆	[1][2]
Molecular Weight	112.21 g/mol	[1]
Appearance	Colorless liquid	[1][2]
Boiling Point	121-122 °C	[2]
Melting Point	-110 °C	[2]
Density	0.716 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.413	[2]
Vapor Pressure	33 mmHg at 37.7 °C	[2]
Flash Point	57 °F (14 °C)	[2]

Synthesis of trans-3-Octene

The stereoselective synthesis of trans-alkenes is a fundamental task in organic chemistry. A prevalent and reliable method for preparing **trans-3-octene** is the reduction of an alkyne, specifically 3-octyne.

Protocol: Dissolving Metal Reduction of 3-Octyne

This method utilizes sodium metal in liquid ammonia to achieve anti-addition of hydrogen across the triple bond, yielding the trans-alkene with high stereoselectivity.

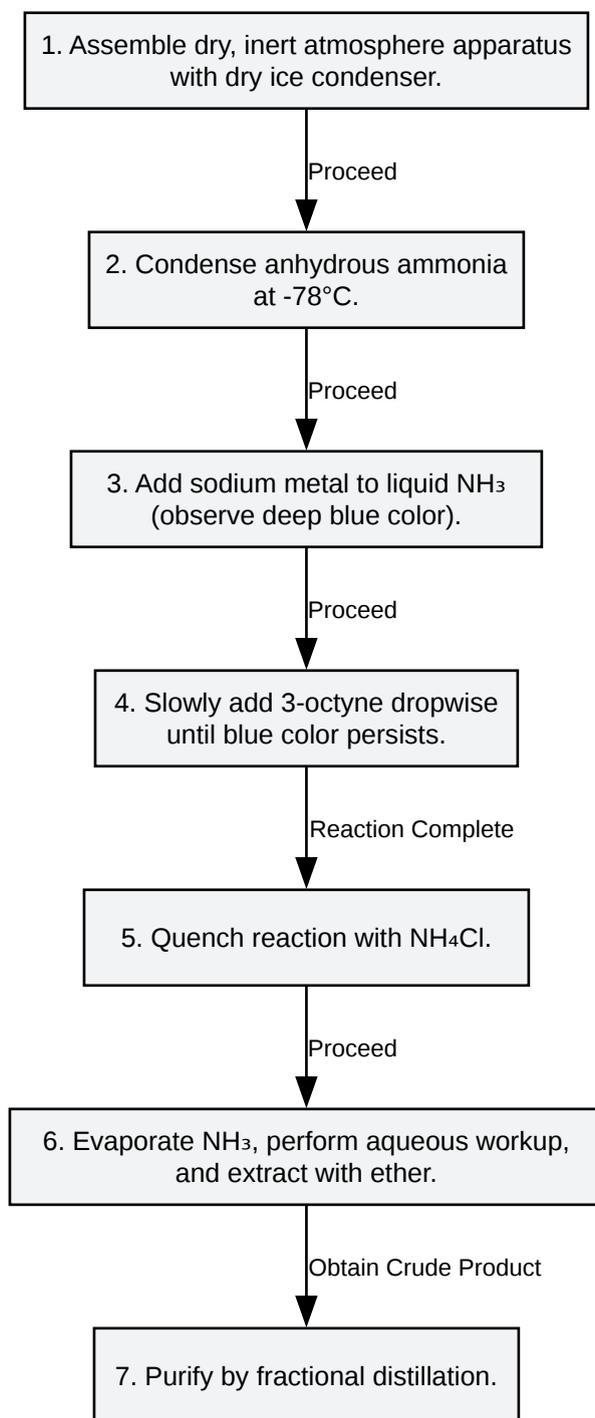
Reaction: $\text{CH}_3\text{CH}_2\text{C}\equiv\text{C}(\text{CH}_2)_3\text{CH}_3 + 2 \text{Na} + 2 \text{NH}_3 \rightarrow \text{CH}_3\text{CH}_2\text{CH}=\text{CH}(\text{CH}_2)_3\text{CH}_3$ (trans) + 2 NaNH_2

Step-by-Step Methodology:

- **Setup:** A three-necked round-bottom flask is equipped with a dry ice condenser, a gas inlet, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., argon or nitrogen).
- **Ammonia Condensation:** Anhydrous ammonia gas is condensed into the flask at $-78\text{ }^\circ\text{C}$ (dry ice/acetone bath) to the desired volume.
- **Sodium Dissolution:** Small pieces of sodium metal are carefully added to the liquid ammonia with stirring. The formation of a deep blue color indicates the dissolution of sodium and the presence of solvated electrons.
- **Alkyne Addition:** 3-Octyne is slowly added dropwise to the sodium-ammonia solution. The blue color will fade as the reaction proceeds. The addition is continued until the blue color persists, indicating the reaction is complete.
- **Quenching:** The reaction is cautiously quenched by the addition of a proton source, such as ammonium chloride, to neutralize the sodium amide formed and any unreacted sodium.
- **Workup:** The ammonia is allowed to evaporate. The remaining residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

- Purification: The crude product is purified by fractional distillation to yield pure **trans-3-octene**.

Causality: The mechanism involves the formation of a radical anion intermediate after the addition of a solvated electron to the alkyne. This is followed by protonation by ammonia to give a vinylic radical. The addition of a second electron leads to a vinylic anion, which adopts the more stable trans configuration to minimize steric repulsion before a final protonation step.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **trans-3-octene**.

Chemical Reactivity and Mechanisms

The reactivity of **trans-3-octene** is dominated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions.

A. Catalytic Hydrogenation

Hydrogenation of **trans-3-octene** over a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) results in the saturation of the double bond to yield n-octane.

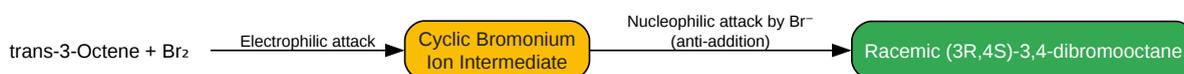


This reaction is typically carried out in a Parr shaker or a similar apparatus that allows for the reaction to be conducted under a pressurized atmosphere of hydrogen gas.

B. Electrophilic Halogenation: Bromination

The addition of bromine (Br₂) across the double bond of **trans-3-octene** proceeds via an anti-addition mechanism. The initial attack of the alkene on a bromine molecule leads to the formation of a cyclic bromonium ion intermediate. The subsequent backside attack by a bromide ion (Br⁻) on one of the carbons of the bromonium ion results in the formation of (3R,4S)-3,4-dibromooctane as a racemic mixture.

Mechanism Rationale: The formation of the bridged bromonium ion prevents rotation around the C3-C4 bond and dictates that the nucleophilic attack must occur from the opposite face, ensuring anti-stereochemistry.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. trans-3-Octene | C8H16 | CID 638228 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. chembk.com \[chembk.com\]](#)
- [3. TRANS-3-OCTENE\(14919-01-8\) 13C NMR \[m.chemicalbook.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to trans-3-Octene: Structure, Properties, and Reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084167#trans-3-octene-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com